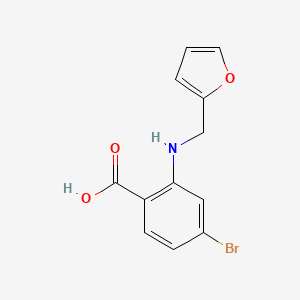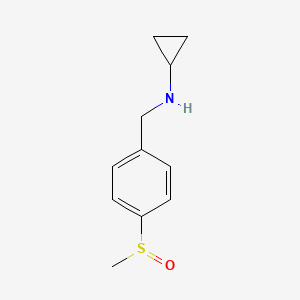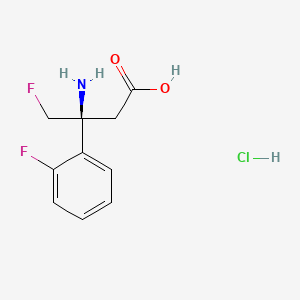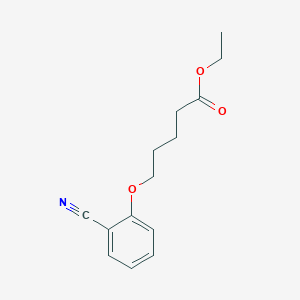![molecular formula C10H12N2O3S B14905300 4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)
4-[(4-Nitrophenyl)sulfanyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Nitrophenyl)thio)morpholine is a chemical compound that has garnered significant interest in medicinal chemistry. It is known for its role as a precursor to 4-thiomorpholinoaniline, a useful building block in the synthesis of various pharmacologically active compounds . The compound features a morpholine ring substituted with a 4-nitrophenylthio group, which imparts unique chemical properties.
準備方法
The synthesis of 4-((4-Nitrophenyl)thio)morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under controlled conditions . This reaction is facilitated by the nucleophilic nature of thiomorpholine, which attacks the electron-deficient aromatic ring of 4-fluoronitrobenzene, resulting in the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to neutralize the by-products.
Industrial production methods for this compound are not extensively documented, but the principles of nucleophilic aromatic substitution can be scaled up for larger-scale synthesis. The choice of solvent, temperature, and reaction time are critical factors that need to be optimized for industrial applications.
化学反応の分析
4-((4-Nitrophenyl)thio)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Substitution: The compound can participate in further substitution reactions, particularly at the nitro group or the aromatic ring, to introduce additional functional groups.
Common reagents for these reactions include hydrogen gas, tin(II) chloride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-((4-Nitrophenyl)thio)morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antidiabetic, antimigraine, and antimicrobial agents. The compound’s derivatives are explored for their potential as kinase inhibitors, reverse transcriptase inhibitors, and other therapeutic agents.
Biological Studies: The compound and its derivatives are used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications:
作用機序
The mechanism of action of 4-((4-Nitrophenyl)thio)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as an inhibitor of certain enzymes or receptors. The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and protein targets . The nitro group, when reduced to an amino group, can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.
類似化合物との比較
4-((4-Nitrophenyl)thio)morpholine can be compared with similar compounds such as 4-(4-nitrophenyl)morpholine. The key difference lies in the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom increases the compound’s lipophilicity and provides a site for oxidation, making it a versatile intermediate in synthetic chemistry .
Similar compounds include:
4-(4-Nitrophenyl)morpholine: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
4-Thiomorpholinoaniline: The reduced form of 4-((4-Nitrophenyl)thio)morpholine, used as a building block in various synthetic applications.
特性
分子式 |
C10H12N2O3S |
|---|---|
分子量 |
240.28 g/mol |
IUPAC名 |
4-(4-nitrophenyl)sulfanylmorpholine |
InChI |
InChI=1S/C10H12N2O3S/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4H,5-8H2 |
InChIキー |
HHLDAZDJEMBLCY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1SC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)




![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
![rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B14905289.png)

